molecular formula C15H13BrClNO B5808074 N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide

Cat. No. B5808074
M. Wt: 338.62 g/mol
InChI Key: RPQYROLKTZUIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BML-210 and belongs to the class of benzamide derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is its anti-inflammatory activity. Studies have shown that BML-210 can inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of various inflammatory diseases.
Another area of research is the potential use of BML-210 as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, BML-210 has been found to have antiviral activity against the hepatitis C virus.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anticancer effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, BML-210 has been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been found to have potent anti-inflammatory and anticancer activity, which makes it a promising candidate for further research.
However, one of the major limitations of BML-210 is its lack of selectivity towards specific targets. This compound has been found to inhibit the activation of NF-κB, which is involved in various cellular processes. Therefore, further research is needed to determine the specific targets of this compound.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide. One area of research is the development of more selective analogs of this compound. This could potentially lead to the development of more effective treatments for various inflammatory diseases and cancers.
Another area of research is the study of the pharmacokinetics and pharmacodynamics of BML-210. This could help to determine the optimal dosage and administration route for this compound.
Additionally, further research is needed to determine the potential applications of BML-210 in other fields, such as antiviral therapy. Overall, N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with 2-chloro-4-methylbenzamide in the presence of a base to yield the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-3-5-12(14(17)7-9)15(19)18-11-4-6-13(16)10(2)8-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQYROLKTZUIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6958249

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